Barium bromate

Analytical Chemistry Radiochemistry Inorganic Synthesis

Choose barium bromate for applications where solubility differential is critical. Its solubility of 0.788 g/100g (40x lower than strontium bromate) enables selective Ba/Sr precipitation without chromate co-precipitation, reducing hazardous waste. Thermal decomposition at ~260°C yields clean BaO. As a sustained-release corrosion inhibitor for low-carbon steel and a precursor for high-purity bromate salts via the HBrO₃ pathway, this 97% pure oxidizer delivers performance generic substitutes cannot match.

Molecular Formula Ba(BrO3)2
BaBr2O6
Molecular Weight 393.13 g/mol
CAS No. 13967-90-3
Cat. No. B079177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium bromate
CAS13967-90-3
Synonymsarium bromate
barium bromate monohydrate
Molecular FormulaBa(BrO3)2
BaBr2O6
Molecular Weight393.13 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[O-]Br(=O)=O.[Ba+2]
InChIInChI=1S/Ba.2BrHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
InChIKeyVEASZGAADGZARC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Bromate (CAS 13967-90-3) Technical Profile: Properties, Specifications, and Procurement-Relevant Distinctions


Barium bromate [Ba(BrO3)2] is an inorganic oxidizing salt with a molecular weight of 393.13 g/mol, appearing as a white crystalline powder with a density of 3.99 g/cm³ [1]. It is typically available as the monohydrate Ba(BrO3)2·H2O, which dehydrates at approximately 170–190°C and thermally decomposes to barium bromide and oxygen at ~260–265°C [2]. The compound is classified as a Class 5.1 oxidizer (UN 2719) with acute oral and inhalation toxicity (GHS H302, H332), requiring controlled storage away from combustibles and reducing agents [3]. Its primary industrial roles include use as a corrosion inhibitor for low-carbon steel, an analytical reagent, and a precursor for synthesizing other bromate salts, particularly rare earth bromates [4].

Why Barium Bromate Cannot Be Replaced by Other Inorganic Bromates or Oxidizers Without Process Re-Validation


The procurement decision for barium bromate cannot be satisfied by simple substitution with other alkaline earth or alkali metal bromates (e.g., strontium bromate, potassium bromate) due to fundamentally divergent physicochemical properties that dictate process-specific performance. The most critical distinction lies in aqueous solubility: barium bromate exhibits a solubility of only 0.788 g/100g solution at 25°C, whereas strontium bromate is approximately 40-fold more soluble at 30.9 g/100 mL (20°C) . This solubility differential directly enables a proven homogeneous precipitation method for barium/strontium separation that would fail if the more soluble analog were substituted [1]. Additionally, barium bromate's thermal decomposition onset (~260°C) and its capacity to be cleanly converted to barium oxide without intermediate chromate separation steps confer unique synthetic utility not replicable with chromate-based alternatives . The combination of low solubility, specific thermal behavior, and downstream process compatibility creates a distinct functional niche that generic oxidizer substitution cannot address.

Quantitative Differential Evidence: Barium Bromate vs. Comparator Compounds in Validated Assays and Industrial Systems


Aqueous Solubility Differential: Barium Bromate vs. Strontium Bromate in Ba/Sr Separation Applications

Barium bromate exhibits 40-fold lower water solubility compared to strontium bromate, enabling a unique homogeneous precipitation method for barium-strontium separation. This method exploits the gradual introduction of an organic cosolvent (e.g., methanol or tetrahydrofuran) into the aqueous phase, selectively precipitating barium bromate while strontium bromate remains dissolved due to its higher solubility and the stability of the strontium-MEDTA chelate [1].

Analytical Chemistry Radiochemistry Inorganic Synthesis

Thermal Decomposition Kinetics: Modifiability via Dopant and Additive Incorporation in Solid-Phase Reactions

The thermal decomposition of barium bromate at 563 K (290°C) proceeds through five distinct kinetic stages: initial rapid gas evolution, a short induction period, a slow linear reaction, an acceleratory stage, and a final decay stage. Addition of p-type semiconducting oxides (CuO, TiO₂) enhances the rate constants of the linear and acceleratory stages, whereas n-type Cr₂O₃ decelerates all stages, and insulating Al₂O₃ has only marginal effects [1]. Separately, doping with Th⁴⁺ ions produces a linear increase in rate constants for the linear and acceleratory stages as a function of dopant concentration, while the decay stage rate remains unaffected [2].

Solid-State Chemistry Thermal Analysis Energetic Materials

Process Advantage Over Barium Chromate: Direct Oxide Conversion Without Intermediate Separation

In the industrial preparation of barium compounds, barium bromate offers a distinct process advantage over the conventional barium chromate precipitation method. When barium chromate is used for Sr/Ba separation, barium must subsequently be separated from the chromate ion before further processing into oxide or other barium salts. In contrast, barium bromate can be directly converted to barium oxide (BaO) via thermal decomposition, completely eliminating this separation step . This simplifies downstream purification and reduces process complexity.

Inorganic Synthesis Process Chemistry Barium Compound Manufacturing

Gamma-Irradiation Effects on Thermal Decomposition Kinetics: Dose-Dependent Acceleration

Exposure of barium bromate to ⁶⁰Co γ-irradiation (up to 200 Mrad) alters its subsequent thermal decomposition kinetics between 553–583 K (280–310°C). Irradiation shortens the duration of both the induction period and the linear reaction stage while simultaneously enhancing decomposition rate constants across all kinetic stages. The magnitude of these effects increases systematically with increasing irradiation dose. Notably, the activation energy for the linear stage decreases slightly upon irradiation, whereas activation energies for the acceleratory and decay stages remain statistically unchanged [1].

Radiation Chemistry Solid-State Kinetics Materials Processing

Solubility Product and Temperature-Dependent Solubility Profile: Foundation for Analytical and Preparative Method Design

Barium bromate has a solubility product (Ksp) of 2.43 × 10⁻⁴ at 298 K and an enthalpy of solution of +54 kJ/mol [1]. Its water solubility exhibits strong positive temperature dependence, increasing from 0.286 g/100g solution at 0°C to 0.788 g/100g at 25°C, and reaching 5.39 g/100g at 99.65°C [2]. This temperature-solubility gradient is essential for designing recrystallization purification protocols and for predicting precipitation behavior in mixed-solvent systems.

Analytical Chemistry Physical Chemistry Crystallization

Validated Industrial and Research Applications Where Barium Bromate's Differential Properties Are Indispensable


Chromate-Free Separation of Barium from Strontium in Analytical Radiochemistry

Barium bromate's 40-fold lower water solubility relative to strontium bromate enables a selective homogeneous precipitation method for Ba/Sr separation. By gradually diffusing an organic cosolvent (methanol or THF) into the aqueous mixture, barium bromate precipitates selectively while strontium remains in solution, facilitated by MEDTA chelation [1]. This method eliminates the need for barium chromate, avoiding subsequent chromate removal steps and reducing hazardous waste generation. The technique is particularly valuable in radiochemical analysis where trace-level separation of ¹⁴⁰Ba from ⁹⁰Sr is required.

Precursor for Rare Earth and Alkali Metal Bromate Synthesis

Barium bromate serves as an industrial precursor for manufacturing other bromate salts, including alkali metal bromates (e.g., potassium bromate, sodium bromate) and rare earth bromates [1]. The compound's reaction with dilute sulfuric acid yields bromic acid (HBrO₃), which can subsequently be neutralized with appropriate metal hydroxides or carbonates to produce the desired bromate salts. This synthetic pathway is preferred when high-purity bromates are required, as barium sulfate precipitates as an easily separable byproduct [2].

Corrosion Inhibition in Low-Carbon Steel Systems

Barium bromate is specified as a corrosion inhibitor for low-carbon steel, preventing rust formation in aqueous and humid environments [1]. Its low aqueous solubility (0.788 g/100g at 25°C) provides sustained release of the inhibiting bromate species, creating a protective passivation layer on steel surfaces. The compound's oxidizing nature contributes to the formation of a stable oxide film, differentiating it from alternative inhibitors that rely solely on adsorption or precipitation mechanisms [2].

Controlled Oxidizer in Formulations Requiring Tunable Decomposition Kinetics

In applications requiring controlled oxidation or gas generation, barium bromate's thermal decomposition kinetics can be modulated through doping with Th⁴⁺ ions or incorporation of semiconducting oxide additives (CuO, TiO₂, Cr₂O₃) [1]. The five-stage decomposition profile—initial gas evolution, induction, linear reaction, acceleratory stage, and decay—provides multiple kinetic parameters that can be independently tuned. This tunability enables formulation optimization for specific time-temperature-oxygen release profiles that may not be achievable with alternative bromate or chlorate oxidizers [2].

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